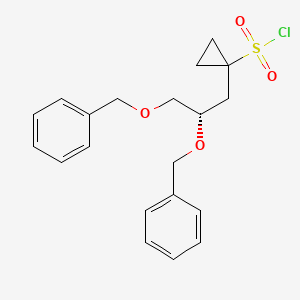

(S)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride

Description

(S)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride is a chiral sulfonyl chloride derivative featuring a cyclopropane ring core substituted with a 2,3-bis(benzyloxy)propyl chain. The compound’s stereochemistry (S-configuration) and reactive sulfonyl chloride group make it a valuable intermediate in organic synthesis, particularly for forming sulfonamide derivatives. Synthesis routes likely involve multi-step etherification and cyclopropanation, as inferred from related patents (WO2019190172, WO2020022783) .

Properties

IUPAC Name |

1-[(2S)-2,3-bis(phenylmethoxy)propyl]cyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClO4S/c21-26(22,23)20(11-12-20)13-19(25-15-18-9-5-2-6-10-18)16-24-14-17-7-3-1-4-8-17/h1-10,19H,11-16H2/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGMBFMJKQVCGB-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(COCC2=CC=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride, also known by its CAS number 1258884-22-8, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C20H23ClO4S

- Molecular Weight : 394.91 g/mol

- CAS Number : 1258884-22-8

Structure

The compound features a cyclopropane ring with a sulfonyl chloride functional group and two benzyloxy substituents, which may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit various anticancer activities. For instance, derivatives of cyclopropanes have been shown to inhibit the growth of multiple cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

These values suggest that this compound may have potent cytotoxic effects against human cancer cells .

The mechanism by which this compound exerts its effects is likely related to its ability to induce oxidative stress in cancer cells. Studies have shown that compounds with similar structures can increase the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Study on Cytotoxicity

In a study evaluating the cytotoxicity of various cyclopropane derivatives, it was found that compounds similar to this compound exhibited significant inhibition of cell proliferation in human cancer cell lines. The study utilized an MTS assay to determine cell viability after treatment with different concentrations of the compound .

Leishmanicidal Activity

Another study explored the leishmanicidal effects of bis(spiropyrazolone)cyclopropanes against Leishmania mexicana. While not directly assessing this compound, it highlights the potential for cyclopropane derivatives to exhibit activity against parasitic infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key similarities and differences between (S)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride and structurally or functionally related compounds:

Key Findings:

Stereochemical Specificity: The (S)-configuration of the target compound contrasts with the (R)-configuration in YOK-1109, a related SQSTM1 agonist.

Reactivity : The sulfonyl chloride group enables nucleophilic substitution reactions, distinguishing it from YOK-1109’s guanidine moiety (hydrogen-bonding) and DOTMA’s cationic headgroup (electrostatic interactions). This reactivity makes the compound suitable for synthesizing sulfonamides, a common pharmacophore .

Lipophilicity vs. Cationic Charge: The benzyloxy-propyl chain enhances lipophilicity, akin to YOK-1109’s benzyloxy-phenoxy group. However, DOTMA’s oleyloxy chains and cationic charge prioritize nucleic acid binding, highlighting divergent design goals .

Synthetic Utility : Unlike Behenamid propyl PG-dimonium chloride (a cosmetic ingredient), the target compound’s sulfonyl chloride group is reactive, favoring pharmaceutical derivatization over bulk formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.